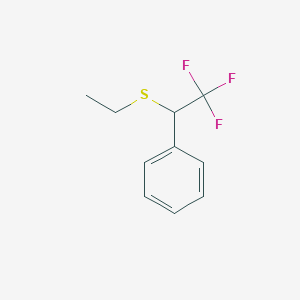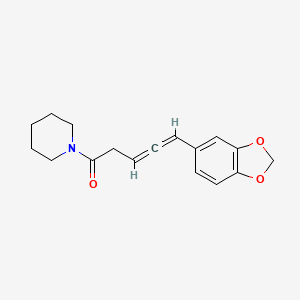
5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate: is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes a naphthalene ring with two keto groups at positions 5 and 8, and an acetate group at position 2.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate typically involves the acylation of naphthoquinone derivatives. One common method is the reaction of 5,8-dioxo-5,8-dihydronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions: 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of more complex quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted naphthoquinones.
科学研究应用
5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits antifungal and antiviral activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer properties.
Industry: It is used in the development of new pesticides and insecticides due to its broad-spectrum activity against various pests.
作用机制
The mechanism of action of 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce oxidative stress is a key factor in its antifungal, antiviral, and anticancer activities.
相似化合物的比较
Juglone: Another naphthoquinone with similar biological activities.
Plumbagin: Known for its antifungal and anticancer properties.
Lawsone: Used in traditional medicine and exhibits antimicrobial activities.
Comparison: 5,8-Dioxo-5,8-dihydronaphthalen-2-yl acetate is unique due to its specific structural features, such as the acetate group at position 2. This structural difference can influence its reactivity and biological activities, making it distinct from other naphthoquinones like juglone and plumbagin. Its broad-spectrum activity and potential therapeutic applications further highlight its uniqueness.
属性
CAS 编号 |
71186-88-4 |
|---|---|
分子式 |
C12H8O4 |
分子量 |
216.19 g/mol |
IUPAC 名称 |
(5,8-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H8O4/c1-7(13)16-8-2-3-9-10(6-8)12(15)5-4-11(9)14/h2-6H,1H3 |
InChI 键 |
RDCAEWYIUWMOMM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


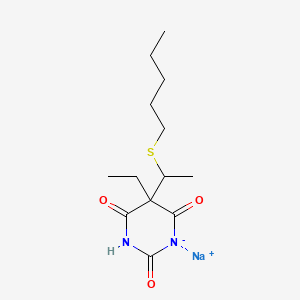
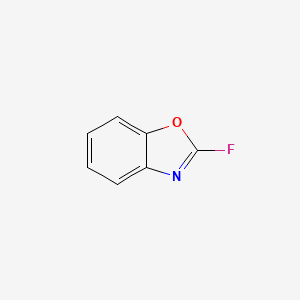

![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
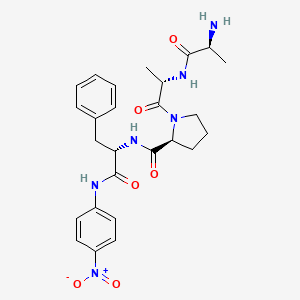
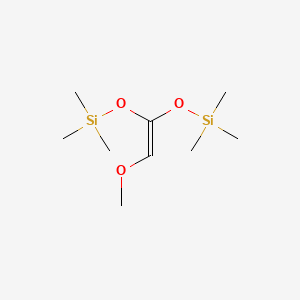


![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-](/img/structure/B14467532.png)
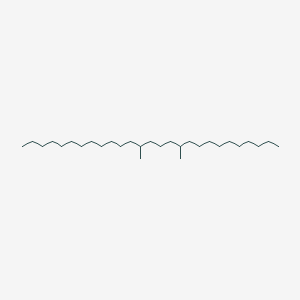
![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
